Cas no 458532-98-4 ((3-Chloropyridin-4-yl)boronic acid)
(3-Chloropyridin-4-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Chloropyridin-4-yl)boronic acid
- 3-Chloropyridine-4-boronic acid
- 3-Chloro-4-pyridineboronic acid
- 3-Chloro-4-pyridineboronic acid hydrate
- 3-Chlorolpyridine-4-boronic acid
- 3-Chloropyridine-4-boronic acid hydrate
- Boronicacid, (3-chloro-4-pyridinyl)- (9CI)
- (3-Chloro-4-pyridine)boronic acid
- (3-Chloro-4-pyridinyl)boronic acid
- (3-Chloro-4-pyridyl)boronic acid
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- MDL: MFCD03425942
- Inchi: 1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
- InChI Key: JLIHQPWLAOYTRH-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1B(O)O
Computed Properties
- Exact Mass: 157.01000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Melting Point: 95-97 °C
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 53.35000
- LogP: -0.58520
(3-Chloropyridin-4-yl)boronic acid Security Information
- Signal Word:Danger
- Hazard Statement: H315;H318;H335
- Warning Statement: P261;P280;P305+P351+P338
- Hazard Category Code: 37/38-41-22
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:-20 °C
(3-Chloropyridin-4-yl)boronic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3-Chloropyridin-4-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049278-1g |
3-Chloro-4-pyridineboronic acid |
458532-98-4 | 95% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 049278-5g |
3-Chloro-4-pyridineboronic acid |
458532-98-4 | 95% | 5g |
£82.00 | 2022-03-01 | |
| Fluorochem | 049278-10g |
3-Chloro-4-pyridineboronic acid |
458532-98-4 | 95% | 10g |
£150.00 | 2022-03-01 | |
| Fluorochem | 049278-25g |
3-Chloro-4-pyridineboronic acid |
458532-98-4 | 95% | 25g |
£313.00 | 2022-03-01 | |
| AstaTech | 58092-1/G |
3-CHLORO-4-PYRIDINEBORONIC ACID |
458532-98-4 | 95% | 1g |
$96 | 2023-09-16 | |
| AstaTech | 58092-5/G |
3-CHLORO-4-PYRIDINEBORONIC ACID |
458532-98-4 | 95% | 5g |
$265 | 2023-09-16 | |
| AstaTech | 58092-25/G |
3-CHLORO-4-PYRIDINEBORONIC ACID |
458532-98-4 | 95% | 25g |
$655 | 2023-09-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C134656-25g |
(3-Chloropyridin-4-yl)boronic acid |
458532-98-4 | 96% | 25g |
¥6464.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C134656-5g |
(3-Chloropyridin-4-yl)boronic acid |
458532-98-4 | 96% | 5g |
¥1616.90 | 2023-09-03 | |
| Chemenu | CM135849-10g |
3-Chloro-4-pyridineboronic acid |
458532-98-4 | 0.95 | 10g |
$120 | 2021-08-05 |
(3-Chloropyridin-4-yl)boronic acid Suppliers
(3-Chloropyridin-4-yl)boronic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (3-Chloropyridin-4-yl)boronic acid
Recent Advances in the Application of (3-Chloropyridin-4-yl)boronic acid (CAS: 458532-98-4) in Chemical Biology and Pharmaceutical Research
(3-Chloropyridin-4-yl)boronic acid (CAS: 458532-98-4) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This boronic acid derivative, characterized by the presence of both a chloropyridine moiety and a boronic acid group, has found increasing applications in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex heterocyclic systems with potential therapeutic value.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (3-Chloropyridin-4-yl)boronic acid as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's boronic acid group for palladium-catalyzed cross-coupling with various aryl halides, yielding potent inhibitors with improved selectivity profiles. The chloropyridine moiety was found to contribute significantly to target binding through specific halogen bonding interactions with the kinase active site.
In the field of targeted protein degradation, (3-Chloropyridin-4-yl)boronic acid has shown promise as a warhead in the design of cereblon-based PROTACs. A recent Nature Chemical Biology publication (2024) reported its incorporation into bifunctional molecules that effectively degrade oncogenic proteins. The boronic acid functionality served dual purposes: as a linker attachment point and as a potential protein-binding element, while the chloropyridine group contributed to the overall molecular properties necessary for cell permeability and target engagement.
Structural studies using X-ray crystallography have revealed interesting insights into the molecular interactions of compounds derived from (3-Chloropyridin-4-yl)boronic acid. Research published in ACS Chemical Biology (2023) showed that the chlorine atom at the 3-position of the pyridine ring participates in unique halogen bonding networks with protein residues, while the boronic acid group can form reversible covalent bonds with serine or threonine residues in enzyme active sites. This dual mode of interaction makes derivatives of this compound particularly valuable for designing selective enzyme inhibitors.
The compound's stability and reactivity profile have been systematically investigated in several recent studies. A 2024 European Journal of Medicinal Chemistry paper reported optimized conditions for handling and storing (3-Chloropyridin-4-yl)boronic acid, noting its relative stability in anhydrous organic solvents but susceptibility to protodeboronation in aqueous media at extreme pH values. These findings have important implications for its use in pharmaceutical manufacturing processes.
Emerging applications in chemical biology include the use of (3-Chloropyridin-4-yl)boronic acid as a molecular probe for studying protein-ligand interactions. A recent Chemical Science article (2024) described its incorporation into activity-based protein profiling (ABPP) probes, taking advantage of the boronic acid's ability to form reversible complexes with various biological nucleophiles. This approach has enabled the identification of novel drug targets in several disease-relevant pathways.
Looking forward, the unique properties of (3-Chloropyridin-4-yl)boronic acid position it as a valuable tool in the development of next-generation therapeutics. Ongoing research is exploring its potential in covalent drug design, where the boronic acid group can serve as a reversible covalent warhead, and the chloropyridine moiety can provide additional binding interactions. As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this compound in both small molecule drug discovery and chemical biology probe development.
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